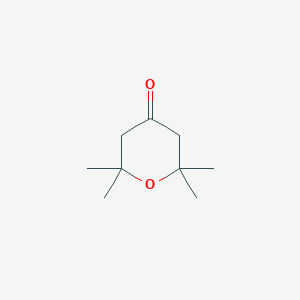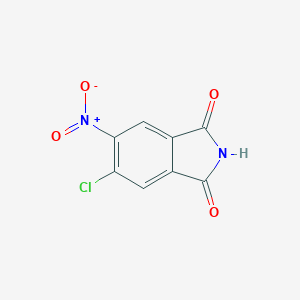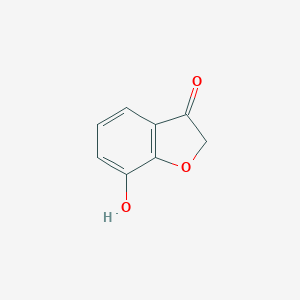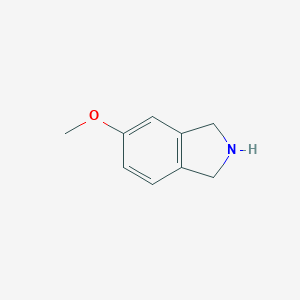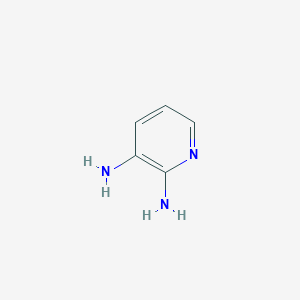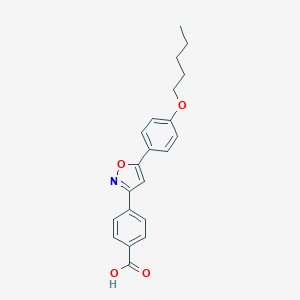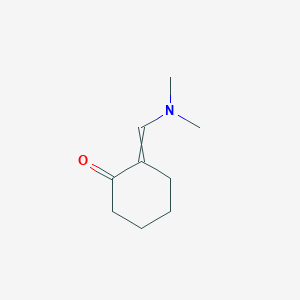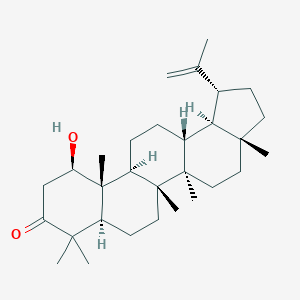
Glochidonol
描述
Glochidonol is a naturally occurring triterpenoid compound isolated from the stems of the plant Glochidion wrightii Benth, which belongs to the family Euphorbiaceae . It has been identified as 1β-hydroxylup-20(29)-en-3-one through chemical and nuclear magnetic resonance spectroscopic evidence . This compound is part of a broader class of triterpenoids known for their diverse biological activities.
科学研究应用
Chemistry: It serves as a model compound for studying triterpenoid chemistry and developing synthetic methodologies.
作用机制
Glochidonol is a pentacyclic triterpenoid that has been isolated from Breynia fruticosa . It has been the subject of various studies due to its significant pharmacological activities.
Target of Action
This compound exhibits strong inhibitory effects against three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 . These cell lines are the primary targets of this compound.
Mode of Action
This compound interacts with its targets (cancer cells) and exerts its antiproliferative activity through the involvement of apoptosis . Apoptosis is a form of programmed cell death, which means this compound can induce cancer cells to self-destruct, thereby inhibiting the growth of tumors.
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth. It achieves this by inducing apoptosis in cancer cells . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
生化分析
Biochemical Properties
Glochidonol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in anti-inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and pain response . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For example, it may downregulate the expression of genes associated with inflammation, thereby reducing inflammatory responses in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets . This binding can result in changes in gene expression, either upregulating or downregulating the transcription of specific genes. Additionally, this compound may interfere with enzyme activity, either inhibiting or enhancing their catalytic functions, which can have broad implications for cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged anti-inflammatory and analgesic effects. The stability and degradation of this compound can influence its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and pain . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may influence metabolic flux and metabolite levels, particularly in pathways related to inflammation and pain response . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of inflammatory mediators, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, thereby modulating its effects on cellular processes. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can influence protein folding and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of glochidonol typically involves extraction from the plant Glochidion wrightii Benth. The stems of the plant are subjected to solvent extraction, followed by chromatographic separation to isolate this compound . The specific solvents and chromatographic techniques used can vary, but common solvents include methanol and ethyl acetate.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural abundance in the plant source. the general approach would involve large-scale extraction and purification processes, similar to those used in laboratory settings but scaled up to handle larger quantities of plant material.
化学反应分析
Types of Reactions: Glochidonol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for triterpenoids and are used to modify the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
相似化合物的比较
- Glochidiol
- Glochidone
- Lupeol
- Friedelin
Comparison: Glochidonol is unique among these compounds due to its specific structure, which includes a hydroxyl group at the 1β position and a ketone group at the 3 position. This structural uniqueness contributes to its distinct biological activities. For example, while this compound exhibits strong cytotoxic activity, other similar compounds like lupeol and friedelin may have different biological effects, such as anti-inflammatory or antioxidant activities .
属性
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,24+,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGESLRCWHPFR-GEWRCSBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](CC(=O)C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glochidonol and where is it found?
A1: this compound is a naturally occurring pentacyclic triterpene primarily found in plants belonging to the Euphorbiaceae family. [, , , , , , , , ] It was first isolated from the stems of Glochidion wrightii Benth. [, ] Other notable sources include Phyllanthus pulcher, Bridelia verrucosa, and various Glochidion species. [, , , ]
Q2: What are the reported biological activities of this compound?
A2: this compound has shown promising cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), DU-145 (prostate), and NCI-H460 (lung). [, ] It has also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as some fungi. [] Additionally, this compound exhibits moderate free radical scavenging activity. []
Q3: How potent is this compound's cytotoxic activity?
A3: Studies have reported varying degrees of cytotoxic potency for this compound. In one study, it displayed potent antitumor activity against MCF-7, DU-145, and H460 cell lines with IC50 values ranging from 17.0 to 30.0 µM. [] Another study showed its significant cytotoxic activity with IC50 values ranging from 7.5 to 13.4 µg/mL (17.1–30.5 µM) against the same cell lines. []
Q4: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol. []
Q5: How is this compound structurally characterized?
A7: The structure of this compound has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, DEPT, COSY, HSQC, HMBC), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV) spectroscopy. [, ]
Q6: Has the structure-activity relationship (SAR) of this compound been investigated?
A8: While specific SAR studies focusing solely on this compound modifications are limited, research comparing its activity to structurally similar lupane-type triterpenes suggests that variations in functional groups and their position on the lupane skeleton can significantly impact cytotoxic activity. []
Q7: What are the traditional medicinal uses of plants containing this compound?
A9: Plants rich in this compound, such as Phyllanthus pulcher, have a history of use in traditional medicine. For example, P. pulcher is used in Malaysia for treating stomach aches and ulcerations. []
Q8: Have there been any clinical trials involving this compound?
A8: To date, there are no published reports of clinical trials involving this compound. Further research, including in vivo studies and preclinical evaluations, is needed to assess its potential therapeutic applications.
Q9: What analytical methods are used to identify and quantify this compound?
A11: this compound can be isolated and purified from plant extracts using various chromatographic techniques such as thin-layer chromatography (TLC), column chromatography, gel filtration (Sephadex LH-20), and high-performance liquid chromatography (HPLC). [, , ]
Q10: Are there any known methods for synthesizing this compound?
A12: While this compound is primarily obtained from natural sources, a partial synthesis of its structurally related compound, glochidone, has been achieved through the dehydrogenation of lupenone. [] This approach might offer insights for potential synthetic routes to this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



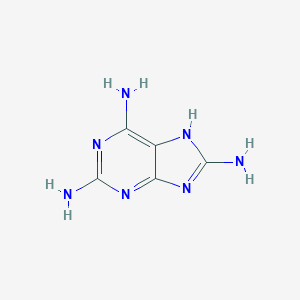
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)
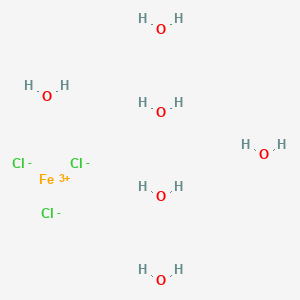
![2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride](/img/structure/B105609.png)
